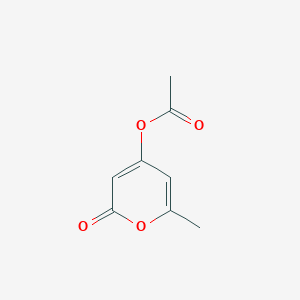

6-methyl-2-oxo-2H-pyran-4-yl acetate

Description

Properties

IUPAC Name |

(2-methyl-6-oxopyran-4-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-5-3-7(12-6(2)9)4-8(10)11-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSIWTLJHREICN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497277 | |

| Record name | 6-Methyl-2-oxo-2H-pyran-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22073-80-9 | |

| Record name | 6-Methyl-2-oxo-2H-pyran-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 6 Methyl 2 Oxo 2h Pyran 4 Yl Acetate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. By analyzing chemical shifts, signal multiplicities, and correlations, the precise arrangement of atoms within 6-methyl-2-oxo-2H-pyran-4-yl acetate (B1210297) can be established.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The structure of 6-methyl-2-oxo-2H-pyran-4-yl acetate features several characteristic proton signals.

The precursor, 4-hydroxy-6-methyl-2-pyrone (B586867), typically shows signals for a methyl group, two vinyl protons, and a hydroxyl proton. Upon acetylation, the key change observed in the ¹H NMR spectrum is the disappearance of the acidic hydroxyl proton signal and the appearance of a new singlet corresponding to the methyl protons of the acetate group.

The expected signals for this compound are:

A singlet for the pyrone-ring methyl group (C6-CH₃) protons, typically appearing in the δ 2.2-2.4 ppm range.

A singlet for the acetate methyl group (O-C(O)-CH₃) protons, expected around δ 2.3-2.5 ppm.

Two distinct signals for the vinyl protons on the pyrone ring. The proton at the C5 position (H-5) is expected to appear as a singlet or a narrow doublet around δ 5.9-6.2 ppm. The proton at the C3 position (H-3) would likely resonate as a singlet in the δ 5.5-5.8 ppm region. The exact chemical shifts can be influenced by the solvent used.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C6-CH₃ | 2.2 - 2.4 | Singlet (s) |

| O-C(O)-CH₃ | 2.3 - 2.5 | Singlet (s) |

| H-3 | 5.5 - 5.8 | Singlet (s) |

| H-5 | 5.9 - 6.2 | Singlet (s) |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to gain insight into their chemical environment (e.g., sp², sp³, carbonyl). For this compound, eight distinct carbon signals are expected.

Key signals include:

Two signals for the methyl carbons: one for the C6-methyl group (around δ 20-22 ppm) and one for the acetate methyl group (around δ 20-23 ppm).

Signals for the sp²-hybridized carbons of the pyrone ring (C3, C4, C5, C6). The carbon bearing the acetate group (C4) would be shifted downfield compared to its position in the hydroxy precursor.

Two carbonyl carbon signals: one for the pyrone lactone carbonyl (C2, typically δ 160-165 ppm) and one for the acetate carbonyl (O-C =O, around δ 168-170 ppm).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C6-CH₃ | 20 - 22 |

| O-C(O)-CH₃ | 20 - 23 |

| C3 | ~100 |

| C5 | ~102 |

| C6 | 160 - 163 |

| C2 (Lactone C=O) | 160 - 165 |

| C4 | 165 - 168 |

| O-C(O)-CH₃ (Acetate C=O) | 168 - 170 |

While ¹H and ¹³C NMR provide information about the chemical environments, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the connectivity of the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, HSQC would show correlations between the H-3 signal and the C3 signal, the H-5 signal and the C5 signal, and the protons of both methyl groups with their respective carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J couplings). This is vital for piecing together the molecular skeleton. Key expected HMBC correlations for confirming the structure would include:

Correlation from the acetate methyl protons to the acetate carbonyl carbon (O-C(O)-C H₃) and to the C4 of the pyrone ring.

Correlation from the C6-methyl protons to C6 and C5 of the pyrone ring.

Correlations from the H-3 proton to C2, C4, and C5.

Correlations from the H-5 proton to C3, C4, and C6.

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural information.

ESI-MS is a soft ionization technique that is particularly useful for polar molecules. It typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. For this compound (molecular formula C₈H₈O₄, molecular weight 168.15 g/mol ), the ESI-MS spectrum would be expected to show a prominent ion peak at m/z 169.16 corresponding to the [M+H]⁺ ion. A sodium adduct at m/z 191.14 [M+Na]⁺ might also be observed.

HRESIMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of the molecule. The calculated exact mass for the protonated molecule [C₈H₉O₄]⁺ is 169.0501. An HRESIMS measurement yielding a value very close to this calculated mass would unequivocally confirm the molecular formula of the compound. For example, a study on a related pyran derivative showed an HRESIMS result with a minimal error of 2.5 ppm, demonstrating the high accuracy of this technique. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. In the analysis of pyranone derivatives, GC-MS provides critical information regarding the molecular weight and fragmentation pattern of the molecule, which aids in its structural elucidation.

When this compound is subjected to GC-MS analysis, it first travels through a capillary column where it is separated from other components based on its boiling point and affinity for the column's stationary phase. Upon elution from the column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the intact molecule's mass, and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, key fragmentation pathways would be expected to include:

Loss of the acetyl group: A primary fragmentation would likely involve the cleavage of the ester bond, resulting in the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da).

Decarbonylation: The pyran-2-one ring is known to undergo decarbonylation (loss of CO, 28 Da) upon electron impact.

Ring cleavage: Various fissions of the heterocyclic ring can occur, leading to smaller characteristic fragments.

While specific GC-MS data for this compound is not widely published, analysis of related compounds found in natural extracts, such as 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-, demonstrates the utility of GC-MS in identifying pyranone scaffolds within complex mixtures. mdpi.com The retention time (RT) and the unique mass spectrum allow for confident identification when compared against spectral libraries or known standards.

Table 1: Expected GC-MS Fragmentation for this compound (C₈H₈O₄, MW: 168.15 g/mol )

| m/z (mass/charge) | Proposed Fragment Ion | Proposed Neutral Loss |

| 168 | [C₈H₈O₄]⁺• (Molecular Ion) | - |

| 126 | [M - CH₂CO]⁺• | Ketene (C₂H₂O) |

| 125 | [M - CH₃CO]⁺ | Acetyl radical (C₂H₃O) |

| 98 | [C₅H₆O₂]⁺• (from loss of acetyl and CO) | C₂H₂O + CO |

| 43 | [CH₃CO]⁺ (Acetyl cation) | C₆H₅O₃ |

Vibrational Spectroscopy (FT-IR/IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies correspond to the characteristic vibrational modes of the molecule's functional groups.

The FT-IR spectrum of this compound would exhibit several distinct absorption bands that confirm its structure. The most prominent peaks are associated with the carbonyl (C=O) stretching vibrations of the α,β-unsaturated lactone and the acetate ester. The position of the carbonyl absorption is sensitive to the electronic environment and substitution pattern of the pyran-2-one ring. jcsp.org.pknih.gov

Key vibrational bands for pyran-2-one derivatives include:

Lactone C=O Stretch: Typically appears in the region of 1700-1750 cm⁻¹. The conjugation with the C=C double bonds in the ring can slightly lower this frequency.

Ester C=O Stretch: The acetate group will show a strong carbonyl absorption, usually at a slightly higher frequency than the lactone carbonyl, around 1760-1770 cm⁻¹.

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the pyran ring are expected in the 1550-1650 cm⁻¹ region. semanticscholar.org

C-O Stretch: Strong bands corresponding to the C-O stretching of the lactone and the ester linkage are typically observed in the 1000-1300 cm⁻¹ range. mdpi.com

These characteristic frequencies provide definitive evidence for the presence of the pyran-2-one core and the acetate substituent. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound and Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Lactone Carbonyl | C=O Stretch | 1700 - 1750 | jcsp.org.pkmdpi.com |

| Ester Carbonyl | C=O Stretch | 1760 - 1770 | researchgate.net |

| Olefinic C=C | C=C Stretch | 1550 - 1650 | semanticscholar.orgmdpi.com |

| Ester C-O | C-O Stretch | 1200 - 1250 | mdpi.com |

| Lactone C-O | C-O Stretch | 1000 - 1150 | nih.gov |

| Methyl C-H | C-H Bending | ~1375 | mdpi.com |

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture

While the crystal structure for this compound itself is not available in the reviewed literature, a detailed structural analysis has been performed on the closely related analogue, Ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate. nih.govnih.gov The data from this analogue provides significant insight into the expected solid-state architecture of the target compound.

The study reveals that the pyranone ring system is roughly planar. nih.govnih.gov In the crystal, molecules are typically held together by intermolecular interactions such as C-H···O hydrogen bonds. nih.govnih.gov The planarity of the pyranone ring is a common feature among its derivatives. tandfonline.com The parent compound, 2H-pyran-2-one, has been shown to have a planar conformation in the solid state. nih.gov The precise bond lengths and angles determined by X-ray diffraction are crucial for understanding the electronic distribution and reactivity of the molecule.

Table 3: Crystallographic Data for the Analogue Ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₁₄O₆ | nih.govnih.gov |

| Formula Weight | 254.23 | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 7.8258 (10) | nih.gov |

| b (Å) | 8.2722 (11) | nih.gov |

| c (Å) | 10.0838 (13) | nih.gov |

| α (°) | 77.374 (7) | nih.gov |

| β (°) | 77.759 (6) | nih.gov |

| γ (°) | 88.857 (7) | nih.gov |

| Volume (ų) | 622.28 (14) | nih.gov |

| Z | 2 | nih.gov |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. This comparison serves as a crucial check for the purity and stoichiometric composition of a synthesized compound.

For this compound, the molecular formula is C₈H₈O₄, with a molecular weight of 168.15 g/mol . The theoretical elemental composition can be calculated from this formula. An experimental result that matches the theoretical values within a narrow margin (typically ±0.4%) provides strong evidence for the correctness of the assigned molecular formula and the purity of the sample.

This technique is routinely applied in the characterization of newly synthesized pyranone derivatives to confirm their identity. semanticscholar.orgmdpi.com

Table 4: Comparison of Theoretical and Experimental Elemental Analysis for this compound and an Analogue

| Compound | Formula | Analysis | %C | %H | %N | Reference |

| This compound | C₈H₈O₄ | Calculated | 57.14 | 4.80 | - | |

| 3-Amino-6-phenyl-2H-pyran-2-one | C₁₁H₉NO₂ | Calculated | 70.58 | 4.85 | 7.48 | semanticscholar.org |

| Found | 70.86 | 4.94 | 7.49 | semanticscholar.org | ||

| 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | C₂₀H₁₈N₂O₇ | Calculated | 60.30 | 4.55 | 7.03 | mdpi.com |

| Found | 60.34 | 4.59 | 6.94 | mdpi.com |

Chemical Reactivity and Derivative Chemistry of 6 Methyl 2 Oxo 2h Pyran 4 Yl Acetate Analogues

Reactions Involving the 2H-Pyran-2-one Core Ring System

The 2H-pyran-2-one nucleus displays a fascinating duality in its chemical nature, exhibiting characteristics of both aromatic and aliphatic systems. clockss.org Its aromatic character is demonstrated through electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, which selectively occur at the C-3 and C-5 positions. clockss.org Conversely, the presence of a carbonyl group and conjugated double bonds renders the ring susceptible to nucleophilic attack.

The primary sites for nucleophilic attack are the electrophilic centers at C-2 (carbonyl carbon), C-4, and C-6. clockss.orgresearchgate.net These reactions often initiate a cascade of transformations, typically beginning with ring opening. clockss.orgresearchgate.net The initial nucleophilic addition leads to the cleavage of the ester bond, and the resulting intermediate can then undergo various rearrangements and re-cyclizations. This process rarely regenerates the original pyranone ring; instead, it provides a powerful pathway to convert the pyran-2-one scaffold into new heterocyclic or carbocyclic systems. clockss.org Furthermore, the conjugated diene system within the ring allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, further expanding its synthetic utility. clockss.org

Functionalization and Substitution Reactions on the Pyranone Nucleus

The functionalization of the pre-existing pyranone nucleus allows for the introduction of diverse substituents, which can modulate the molecule's chemical and physical properties. researchgate.net These reactions are crucial for creating libraries of analogues for structure-activity relationship studies. The aromatic-like nature of the ring facilitates electrophilic substitution at the C-3 and C-5 positions. clockss.org

More advanced functionalization is commonly achieved through modern cross-coupling reactions. For instance, palladium-catalyzed reactions are highly effective for creating new carbon-carbon and carbon-heteroatom bonds on the pyranone ring. The Sonogashira cross-coupling of 4-bromo-6-methyl-2-pyrone with various terminal alkynes provides an efficient route to 4-alkynyl-6-methyl-2-pyrones. nih.gov Similarly, the Stille coupling reaction can be employed to introduce aryl groups at the 3-position of the pyranone ring. researchgate.net These methods offer high regioselectivity and functional group tolerance, making them powerful tools for the late-stage modification of complex pyranone-based molecules. nih.govnih.gov

| Reaction Type | Position(s) | Reagents/Conditions | Product Type |

| Electrophilic Substitution | C-3, C-5 | Nitrating agents, Sulfonating agents, Halogens | Substituted 2H-pyran-2-ones |

| Palladium-Catalyzed Coupling | C-4 | Terminal alkynes, Pd/C, Ph₃P, CuI, MeCN/Et₃N (Sonogashira) | 4-Alkynyl-2-pyrones |

| Palladium-Catalyzed Coupling | C-3 | Organostannanes, Pd catalyst (Stille) | 3-Aryl-2-pyrones |

Cyclization and Annulation Reactions Forming Fused Heterocyclic Systems

One of the most significant applications of 2H-pyran-2-one chemistry is its use as a synthon for constructing more complex, fused heterocyclic systems. researchgate.net Through nucleophile-induced ring transformation, the pyranone ring can be readily converted into a variety of five-, six-, and seven-membered heterocycles. clockss.org

Pyran-2-ones are excellent precursors for the synthesis of pyrazole (B372694) and pyrazoline derivatives, which are five-membered heterocycles of significant pharmacological interest. nih.govmdpi.com The typical synthetic strategy involves the reaction of a pyran-2-one derivative with hydrazine (B178648) or its substituted analogues. nih.gov The reaction proceeds via a ring-opening mechanism initiated by the nucleophilic attack of the hydrazine, followed by an intramolecular condensation and dehydration to form the stable pyrazole ring. imist.ma

For example, chalcones derived from dehydroacetic acid react with substituted hydrazines to yield pyrazolylpyranone derivatives. imist.ma Similarly, the condensation of 2,3-dihydro-4H-pyran-4-ones with arylhydrazines in the presence of a catalyst like montmorillonite (B579905) KSF affords 5-substituted pyrazoles in good yields. nih.govmdpi.com The specific reaction conditions can be tuned to favor the formation of either pyrazolines (the dihydro-analogue) or the fully aromatic pyrazoles. nih.govkau.edu.sa

| Starting Material | Reagent | Product |

| Dehydroacetic acid-chalcone | Substituted hydrazines | Pyrazolylpyranone derivatives |

| 2,3-Dihydro-4H-pyran-4-one | Arylhydrazine | 5-Substituted pyrazoles |

| α,β-Unsaturated ketones (Chalcones) | Hydrazine hydrate | Pyrazolines/Pyrazoles |

The pyran-2-one scaffold can also be utilized to construct sulfur and nitrogen-containing heterocycles like thiazoles and imidazothiazoles. researchgate.net These reactions involve the use of binucleophiles containing the requisite S-C-N or N-C-S-C-N fragments. The reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide (B42300) or thiourea (B124793) leads to the formation of thiazolyl pyran-2-ones. imist.ma The mechanism involves the initial condensation to form an intermediate, which then undergoes cyclization and dehydration to furnish the thiazole (B1198619) ring attached to the pyranone core. imist.ma

Furthermore, fused imidazo[2,1-b]thiazole (B1210989) systems can be synthesized. For instance, the reaction of an appropriate α-haloketone like α-bromo-4-(methylsulfonyl)acetophenone with 2-aminothiazole (B372263) yields the core imidazo[2,1-b]thiazole structure, which can be further functionalized. nih.gov These synthetic strategies highlight the modularity of using pyranone-derived building blocks to access complex heterocyclic systems. researchgate.netchemmethod.com

Ring transformation of 2H-pyran-2-ones provides a direct route to six-membered nitrogen heterocycles such as pyrimidines and pyridinones. researchgate.net The reaction with simple nitrogen nucleophiles like ammonia (B1221849) can convert the pyran-2-one ring into a pyridinone. clockss.org This transformation involves the opening of the lactone ring followed by recyclization with the incorporation of the nitrogen atom.

The synthesis of fused pyrimidine (B1678525) rings, such as pyrano[2,3-d]pyrimidines, is also a well-established strategy. nih.gov These structures are often prepared via multi-component reactions. A common approach involves the reaction of a barbituric acid derivative, an aldehyde, and a C-H activated acid like 4-hydroxy-6-methyl-2H-pyran-2-one. nih.govmdpi.com This tandem Knoevenagel-Michael addition protocol efficiently constructs the fused bicyclic system. mdpi.com The reaction of pyran-2-ones with other nitrogen binucleophiles like urea (B33335) or guanidine (B92328) can also lead to the formation of pyrimidine derivatives through ring rearrangement. researchgate.net

| Pyranone Derivative | Reagent(s) | Resulting Heterocycle |

| 2H-Pyran-2-one | Ammonia | Pyridinone |

| 4-Hydroxy-6-methyl-2H-pyran-2-one | Barbituric acid, Aldehyde | Pyrano[2,3-d]pyrimidine |

| Dehydroacetic acid | Urea, Guanidine | Pyrimidine derivative |

The synthesis of seven-membered heterocyclic rings, specifically thiazepines and diazepines, can be achieved using pyran-2-one precursors. researchgate.net These reactions typically involve the condensation of a 1,3-dicarbonyl functionality derived from the pyranone with a 1,4-binucleophile. For example, the reaction of dehydroacetic acid derivatives with o-phenylenediamine (B120857) (a 1,4-diaminobenzene) leads to the formation of 1,5-benzodiazepine structures. researchgate.netimist.ma

Similarly, reacting pyran-2-one derivatives with 2-aminothiophenol (B119425) (o-aminothiophenol) provides a pathway to 1,5-benzothiazepine (B1259763) systems. researchgate.netimist.ma The reaction mechanism involves an initial condensation to form an enamine, followed by an intramolecular cyclization and dehydration, effectively transforming the six-membered pyranone into a fused seven-membered diazepine (B8756704) or thiazepine ring. ijpbs.comnih.gov This strategy is a powerful tool for building these complex heterocyclic scaffolds from readily available starting materials. researchgate.net

Formation of Chromene and Pyrrolopyridine Adducts

The pyranone scaffold, particularly derivatives of 4-hydroxy-6-methyl-2H-pyran-2-one, serves as a versatile precursor for the synthesis of more complex fused heterocyclic systems, including chromenes and pyrrolopyridines. These transformations often involve multi-step reactions or one-pot cascades that leverage the inherent reactivity of the pyranone ring.

Chromene Synthesis: 2H- and 4H-chromenes are significant bicyclic oxygen-containing heterocycles present in numerous natural products and biologically active compounds. nih.gov The synthesis of the chromene ring system can be achieved through various catalytic methodologies. msu.edu While direct conversion from 6-methyl-2-oxo-2H-pyran-4-yl acetate (B1210297) is not commonly detailed, the underlying pyranone structure is a key synthon. Many synthetic strategies involve the reaction of phenols with various partners. msu.edu For instance, a cascade reaction of β,γ-unsaturated-α-ketoesters with phenols under acidic conditions can yield chromene derivatives. msu.edu Another approach involves the cycloisomerization of aryl propargyl ethers, catalyzed by gold or other transition metals, which proceeds through an ortho-quinone methide intermediate followed by electrocyclic ring closure to form the 2H-chromene product. msu.edu

Pyrrolopyridine Adduct Synthesis: A notable application of pyranone derivatives is in the synthesis of the pyrrolo[3,4-b]pyridin-5-one scaffold. A convenient one-pot synthetic method has been developed starting from N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides, which are themselves derived from 4-hydroxy-6-methyl-2H-pyran-2-one. nih.gov This process involves the condensation of the acetamide (B32628) derivative with a diverse range of primary amines. nih.gov The reaction proceeds through a previously unobserved recyclization of the starting material in the presence of an amine in acidic ethanol, leading to a dihydropyrrolone derivative as the major intermediate. nih.gov This intermediate is then further transformed without isolation to afford the final pyrrolopyridine adducts in good yields. nih.gov

This one-pot method combines efficiency and simplicity, providing a practical route to a variety of substituted pyrrolopyridinones. The structure of the resulting products has been unequivocally confirmed by single-crystal X-ray crystallographic analysis. nih.gov

| Starting Amine (3) | Aryl Group (Ar) | Product | Yield (%) |

|---|---|---|---|

| n-Propylamine | Ph | 1a | 75 |

| n-Butylamine | Ph | 1b | 72 |

| Benzylamine | Ph | 1c | 84 |

| n-Propylamine | 4-MeC6H4 | 1d | 74 |

| n-Butylamine | 4-MeC6H4 | 1e | 70 |

| Benzylamine | 4-MeC6H4 | 1f | 86 |

Data sourced from a study on the one-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones. nih.gov

Electrophilic and Nucleophilic Reactions of Pyranone Derivatives

The dense functionality and aromatic enol character of 4-hydroxy-2-pyrone derivatives, such as 4-hydroxy-6-methyl-2-pyrone (B586867) (triacetic acid lactone), give them a diverse reactivity profile, enabling them to participate in both electrophilic and nucleophilic reactions. nih.gov

Nucleophilic Character: 4-Hydroxy-6-alkyl-2-pyrones are effective nucleophilic partners in several important organic reactions. nih.govbeilstein-journals.org Their O-functionalization to produce 2-pyronyl ethers, which are structural motifs in some natural products, can be achieved through mild and efficient methods like the Mitsunobu reaction and oxa-Michael additions. nih.govbeilstein-journals.org

In the Mitsunobu reaction , 4-hydroxy-6-methyl-2-pyrone can be coupled with various alcohols under standard conditions (e.g., using triphenylphosphine (B44618) and diisopropyl azodicarboxylate) to afford the corresponding ethers in moderate to excellent yields. nih.govresearchgate.net This method tolerates a range of functional groups. beilstein-journals.org

The oxa-Michael addition provides another route for O-functionalization. 4-hydroxy-2-pyrones can act as nucleophiles, adding to activated alkenes. For example, the addition of 4-hydroxy-6-methyl-2-pyrone to an electron-deficient terminal allene (B1206475) proceeds smoothly to furnish a trans-trisubstituted enol ether. nih.govbeilstein-journals.org

| Alcohol Partner | Product | Yield (%) |

|---|---|---|

| Benzyl alcohol | 4a | 93 |

| (E)-Cinnamyl alcohol | 4b | 85 |

| 4-Nitrobenzyl alcohol | 4c | 86 |

| Geraniol | 4d | 81 |

Data adapted from research on the nucleophilic coupling reactions of 4-hydroxy-6-alkyl-2-pyrones. nih.gov

Electrophilic Character and Reactions with Nucleophiles: The pyran-2-one ring itself is susceptible to attack by various nucleophiles. These reactions can be complex, often involving a rearrangement or opening of the pyran nucleus to generate new heterocyclic systems. researchgate.net Strong nucleophiles such as primary amines, hydrazines, and hydroxylamine (B1172632) can react with 4-hydroxy-2-pyrone derivatives, leading to the formation of pyridones, pyrazoles, and isoxazoles, respectively. researchgate.netresearchgate.net For example, the reaction of 4-hydroxy-6-methyl-2-pyrone with ammonia results in the formation of 4-hydroxy-6-methyl-2-pyridone. researchgate.net

Furthermore, the active methyl group at the C6 position of the pyranone ring can be functionalized. For instance, 2,6-dimethyl-4-pyrone reacts with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in an enamination reaction to form a 2-(dimethylaminovinyl) derivative. nih.gov This enamino-substituted pyrone is a highly reactive substrate that can undergo subsequent nucleophilic substitution at the vinyl group. Heating this derivative with nucleophiles like aniline (B41778) or diphenylamine (B1679370) in acetic acid results in the substitution of the dimethylamino group. nih.gov

Electrophilic Substitution: While the pyranone ring is generally considered electron-deficient, the 4-hydroxy derivatives possess enolic character, which can direct electrophilic substitution. 4-Hydroxy-6-methyl-2-pyridone, the nitrogen analogue formed from the pyranone, is preferentially attacked by electrophiles at the C3 position. researchgate.net A similar reactivity pattern can be anticipated for the parent 4-hydroxy-pyranone under appropriate conditions.

Future Research Directions and Unexplored Avenues for 6 Methyl 2 Oxo 2h Pyran 4 Yl Acetate

Development of Novel and Sustainable Synthetic Methodologies

The presumed synthesis of 6-methyl-2-oxo-2H-pyran-4-yl acetate (B1210297) involves the straightforward acylation of 4-hydroxy-6-methyl-2-pyrone (B586867) (a derivative of dehydroacetic acid). However, future research should focus on developing more innovative and sustainable synthetic strategies. imist.ma Green chemistry principles could be applied by exploring enzymatic catalysis. rsc.orgrsc.org For instance, immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), could be investigated for the highly selective and efficient acylation of the 4-hydroxyl group under mild, solvent-free conditions, minimizing waste and avoiding harsh chemical reagents. nih.govresearchgate.net

Furthermore, advanced synthetic methodologies that build the heterocyclic core could be pursued. Future efforts could target the development of one-pot, multicomponent reactions that assemble the 6-methyl-2-pyrone ring with the C4-acetate functionality or a suitable precursor already installed. nih.gov Such approaches enhance atom economy and procedural efficiency. Modern transition-metal-catalyzed reactions, including gold-catalyzed 6-endo-dig cyclizations or palladium-catalyzed cross-coupling and annulation strategies, which have been successfully applied to other substituted 2-pyrones, represent another frontier for creating this molecule and its analogs with high precision and control. nih.govresearchgate.netrsc.org Research into scalable routes starting from renewable, bio-based resources like aldaric or gallic acids could also establish a sustainable pathway to this class of compounds. rsc.orgrsc.org

Advanced Spectroscopic and Structural Characterization Techniques

A foundational step for any future research is the unequivocal characterization of 6-methyl-2-oxo-2H-pyran-4-yl acetate. While standard 1D NMR (¹H and ¹³C) and FT-IR spectroscopy would provide initial structural confirmation, advanced techniques are necessary for a complete and unambiguous understanding of the molecule.

Future studies should employ a suite of two-dimensional (2D) NMR experiments. numberanalytics.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be essential for assigning every proton and carbon signal definitively, mapping out the precise connectivity within the molecule, and confirming the position of the acetate group. nih.govnih.govlibretexts.org The long-range correlations observed in an HMBC spectrum would be particularly crucial for linking the acetyl carbonyl carbon to the C4 proton of the pyrone ring.

The ultimate goal for structural validation would be the cultivation of a suitable single crystal for X-ray diffraction analysis. unimi.it A successful crystal structure would provide absolute proof of its constitution and offer invaluable insights into its three-dimensional geometry, bond lengths, bond angles, and solid-state packing. tandfonline.comnih.govmdpi.com This high-resolution structural data is a prerequisite for accurate computational modeling and understanding intermolecular interactions.

| Position | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 2 | - | 161.5 (C=O) | - |

| 3 | 6.30 (d) | 105.0 | C2, C4, C5 |

| 4 | - | 155.0 | H3, H5 |

| 5 | 5.95 (d) | 99.0 | C3, C4, C6, C7 |

| 6 | - | 160.0 | H5, H7 |

| 7 (6-CH₃) | 2.25 (s) | 20.0 | C5, C6 |

| 8 (Ac C=O) | - | 168.0 | H9 |

| 9 (Ac CH₃) | 2.15 (s) | 21.0 | C8 |

Deeper Computational Modeling and Predictive Studies of Reactivity and Interactions

Computational chemistry offers a powerful predictive lens through which to explore the properties of this compound before embarking on extensive laboratory work. Future research should heavily integrate computational modeling, particularly using Density Functional Theory (DFT), to build a comprehensive in-silico profile of the molecule. rsc.orgacs.org DFT calculations can be used to optimize the molecular geometry and predict spectroscopic data (vibrational frequencies, NMR chemical shifts) that can be directly compared with and used to interpret experimental results. tandfonline.comnih.gov

Deeper studies should focus on mapping the molecule's electronic properties. Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will provide insights into its electronic transitions and kinetic stability. mdpi.com The generation of a Molecular Electrostatic Potential (MEP) map will be critical for predicting reactivity, identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule. This is particularly relevant for understanding its behavior in cycloaddition reactions or interactions with biological macromolecules. mdpi.com

Furthermore, molecular docking simulations represent a significant unexplored avenue. biointerfaceresearch.comsums.ac.ir These computational experiments can predict how this compound might bind to the active sites of various enzymes or receptors, providing a rational basis for selecting biological targets for future in-vitro screening. tandfonline.comresearchgate.net

| Vibrational Mode | Hypothetical Experimental FT-IR (cm⁻¹) | Hypothetical DFT-Calculated (cm⁻¹) |

|---|---|---|

| Lactone C=O Stretch | 1735 | 1740 |

| Acetate C=O Stretch | 1765 | 1770 |

| C=C Ring Stretch | 1640 | 1645 |

| C-O-C Stretch (Lactone) | 1250 | 1255 |

| C-O-C Stretch (Acetate) | 1180 | 1188 |

Diversification of Derivative Libraries for Targeted Research and Molecular Probe Development

The 2-pyrone scaffold is an excellent starting point for generating chemical diversity. imist.maresearchgate.net A major future research direction should be the use of this compound as a building block to synthesize a library of novel derivatives for structure-activity relationship (SAR) studies. researchgate.net Modifications could be targeted at several positions. For example, the C6-methyl group could be functionalized, or the pyrone ring could be subjected to various transformations. The conjugated diene system within the ring is amenable to Diels-Alder cycloaddition reactions, opening pathways to complex bicyclic lactones. researchgate.netmdpi.com

Cross-coupling reactions, such as Suzuki or Stille couplings, could be developed at the C3 or C5 positions (following prior halogenation) to introduce a wide range of aryl or vinyl substituents, significantly expanding the chemical space around the core structure. researchgate.net The reactivity of the acetate group could also be explored, potentially serving as a leaving group for nucleophilic substitution or as a handle for further chemical elaboration.

A particularly exciting and unexplored avenue would be the development of molecular probes. By incorporating fluorophores or other reporter groups into the structure, derivatives of this compound could be designed as tools for chemical biology. Given the inherent photophysical properties of some pyrone systems, these probes could be used for fluorescence-based assays or cellular imaging to investigate specific biological processes. uni-regensburg.deacs.org

Investigation of Emerging Academic Applications in Chemical Biology and Materials Science

The potential applications of this compound are entirely unexplored, offering a blank slate for discovery-oriented research. Drawing parallels from the broader 2-pyrone literature, two key areas emerge for future investigation: chemical biology and materials science. nih.govresearchgate.netconsensus.appbohrium.com

In chemical biology, the compound and its derivative library should be screened against a wide range of biological targets. The 2-pyrone motif is associated with antimicrobial, antiviral, anti-inflammatory, and antitumor activities. researchgate.netresearchgate.net Systematic screening could identify novel biological functions and potential starting points for drug discovery programs. Beyond therapeutic potential, the compound could serve as a tool molecule to probe enzyme function or as a ligand to explore novel biological pathways.

In materials science, the conjugated π-system of the 2-pyrone ring suggests potential applications in optoelectronics and polymer chemistry. azooptics.com Future research could investigate the incorporation of this compound as a monomer into novel polymers, potentially imparting unique thermal or optical properties. The molecule's electronic structure makes it a candidate for investigation in the field of functional organic materials, such as dyes for sensing applications or components in organic light-emitting devices (OLEDs), an area where other heterocyclic compounds have shown promise. mdpi.comacs.org

Q & A

Q. What are the common synthetic routes for 6-methyl-2-oxo-2H-pyran-4-yl acetate?

The compound is typically synthesized via condensation of ethyl acetoacetate with methyl vinyl ketone under basic conditions, followed by cyclization and oxidation. Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) serves as a key intermediate in many heterocyclic syntheses, where acetylation or esterification steps introduce the acetate group . Purification often involves crystallization or flash chromatography to isolate the product.

Q. How is this compound characterized post-synthesis?

Structural confirmation relies on spectroscopic methods:

- X-ray crystallography for definitive stereochemical assignment (e.g., bond angles, torsion angles) .

- NMR spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks.

- IR spectroscopy to confirm functional groups like the acetyl and lactone moieties. Cross-referencing with crystallographic data in databases like Acta Crystallographica ensures accuracy .

Q. What safety protocols are critical when handling this compound?

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Dispose of waste via professional chemical disposal services to minimize environmental impact .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

- Catalyst selection : Use bases like K₂CO₃ or DBU to enhance cyclization efficiency.

- Temperature control : Heating under reflux (e.g., 318 K) promotes complete conversion .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Inert atmosphere : Nitrogen prevents oxidation of sensitive intermediates .

Q. How can discrepancies in spectral data between studies be resolved?

- Compare experimental NMR/X-ray data with published crystallographic reports to validate structural assignments .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Replicate synthesis under standardized conditions to isolate batch-specific variations .

Q. What strategies are effective for designing bioactive derivatives?

- Substituent modification : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at the 4-position to alter electronic properties and bioactivity.

- Structure-activity relationships (SAR) : Use analogs like coumarin derivatives (e.g., 2-oxo-2H-benzopyrans) as templates for antimicrobial or anti-inflammatory activity .

- In silico modeling : Predict binding affinity to target proteins (e.g., enzymes) using docking simulations before synthesis .

Q. How can regioselective functionalization be achieved in derivatives?

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) using acetyl or benzyl groups to direct reactions to specific positions .

- Metal-catalyzed cross-coupling : Employ Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 6-methyl position .

Data Contradiction Analysis

Q. How should conflicting reports about thermal stability be addressed?

- Perform thermogravimetric analysis (TGA) to determine decomposition temperatures under controlled conditions.

- Compare results with patent literature (e.g., EP 4374877 A2) to identify inconsistencies in sample purity or experimental setup .

Q. What explains variations in bioactivity across similar derivatives?

- Evaluate stereochemical influences: Enantiomers may exhibit divergent biological effects.

- Assess solubility differences (e.g., logP values) impacting cellular uptake .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.